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N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Structure-activity relationship Conformational analysis Steric bulk

Investigators exploring the steric tolerance of the VEGFR-2 ATP-binding pocket often lack a matched-pair probe with a 3,5-dimethylpiperidine substituent. This compound provides that precise substitution pattern in a ready-to-screen form, eliminating the need for de-novo synthesis of the sulfonyl-piperidine intermediate. - Differentiated steric bulk vs. 4-methyl or unsubstituted piperidine analogs [REFS-1] - Predicted clogP ≈ 2.9-3.3 supports enhanced passive permeability for cell-based kinase assays [REFS-3] - Supplied at 95% typical purity; preparative HPLC recommended for critical SAR studies Procurement note: Available for immediate quotation with flexible packaging options to suit exploratory and library-scale requirements.

Molecular Formula C22H26N2O4S
Molecular Weight 414.52
CAS No. 392323-41-0
Cat. No. B2926423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
CAS392323-41-0
Molecular FormulaC22H26N2O4S
Molecular Weight414.52
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C)C
InChIInChI=1S/C22H26N2O4S/c1-15-12-16(2)14-24(13-15)29(27,28)21-10-6-19(7-11-21)22(26)23-20-8-4-18(5-9-20)17(3)25/h4-11,15-16H,12-14H2,1-3H3,(H,23,26)
InChIKeyPGMLRMSDHDHYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Procurement Baseline


N‑(4‑acetylphenyl)‑4‑[(3,5‑dimethylpiperidin‑1‑yl)sulfonyl]benzamide (CAS 392323‑41‑0, C₂₂H₂₆N₂O₄S, MW 414.52) is a fully synthetic N‑sulfonylpiperidine benzamide that belongs to a class of compounds under active investigation as kinase inhibitors, particularly of vascular endothelial growth factor receptor‑2 (VEGFR‑2) [REFS‑1]. Its structure couples a 4‑acetylphenyl carboxamide terminus with a central benzenesulfonamide bridge that bears a 3,5‑dimethylpiperidine substituent. This 3,5‑dimethyl decoration differentiates it from the more common 4‑methylpiperidine or unsubstituted piperidine analogs that populate commercial screening libraries. Published primary pharmacological data specific to this CAS number are extremely scarce; therefore, selection decisions must rely on structural reasoning, physicochemical property differences, and class‑level biological precedent from closely related N‑sulfonylpiperidine series [REFS‑1].

Why Generic Substitution Is Not Recommended


Within the N‑sulfonylpiperidine benzamide chemotype, seemingly minor changes to the piperidine ring or the terminal aromatic group can produce marked shifts in lipophilicity, steric bulk, and target‑binding orientation. The 3,5‑dimethylpiperidine fragment introduces two equatorial methyl groups that increase molecular volume and alter the preferred chair conformation relative to 4‑methylpiperidine or unsubstituted piperidine [REFS‑1]. These conformational and electronic perturbations directly affect kinase ATP‑pocket complementarity and can drive differential selectivity across the kinome, as demonstrated for structurally related N‑sulfonylpiperidine VEGFR‑2/EGFR inhibitors [REFS‑1]. Furthermore, the 4‑acetylphenyl tail provides a hydrogen‑bond acceptor that is absent in the 4‑fluorophenyl or 4‑chlorophenyl variants commonly sold as “alternatives.” Generic substitution without head‑to‑head data therefore carries a high risk of altered potency, selectivity, and physicochemical behavior, even when the core scaffold appears identical.

Quantitative Differentiation Evidence


Piperidine Substitution and Conformational Preference

The 3,5‑dimethylpiperidine ring in the target compound generates a larger steric footprint than the 4‑methylpiperidine ring present in the analog N‑(4‑acetylphenyl)‑4‑((4‑methylpiperidin‑1‑yl)sulfonyl)benzamide (CAS 683763‑29‑3). The two equatorial methyl groups increase the calculated Connolly solvent‑excluded volume and restrict conformational flexibility relative to the single 4‑methyl group, which adopts a predominantly equatorial orientation in the chair conformer. Downstream effects on lipophilicity and target‑site geometry have been documented in the broader N‑sulfonylpiperidine class, where subtle steric variations in the piperidine sulfonamide motif altered VEGFR‑2 IC₅₀ values by more than 10‑fold [REFS‑1]. These differences are detectable by simple structural inspection yet are frequently overlooked in procurement based solely on core scaffold identity.

Structure-activity relationship Conformational analysis Steric bulk

Purity Specification Differences

Batch‑release purity data collected from reputable building‑block suppliers indicate that the target compound is typically supplied at 95% purity, whereas the closely related 4‑methylpiperidine analog (CAS 683763‑29‑3) is routinely available at 98% purity with full QC documentation (NMR, HPLC, GC) [REFS‑2]. A 3% absolute purity difference can translate to significant differences in effective concentration, especially in dose‑response assays where cumulative impurity effects may confound biological readouts. Users who require the 3,5‑dimethylpiperidine motif for structural reasons should therefore expect to apply additional purification (e.g., preparative HPLC) prior to critical experiments, or should request a batch‑specific certificate of analysis at procurement.

Chemical purity Quality control Batch consistency

Predicted Lipophilicity (clogP) Comparison

In silico calculated logP (clogP) values from consensus cheminformatics models (ALOGPS, XLOGP3) predict the target compound's clogP to lie in the range of 2.9–3.3, compared with 2.3–2.8 for the unsubstituted piperidine analog and 2.6–3.0 for the 4‑methylpiperidine analog [REFS‑3]. The addition of two methyl groups on the piperidine ring increases hydrophobicity by roughly 0.3–0.5 logP units per methyl group in this scaffold. A difference of 0.5 logP units may shift aqueous solubility by a factor of ∼3 and can substantially alter cell‑based assay performance (e.g., cell permeability, non‑specific binding, and intracellular free fraction). In the N‑sulfonylpiperidine VEGFR‑2 series, a logP increase of 0.4 was associated with a 2‑fold improvement in cell‑based anti‑proliferative potency, though the relationship is not monotonic [REFS‑1]. These predictions must be verified experimentally but provide a rational basis for choosing the 3,5‑dimethyl variant when higher lipophilicity is desired.

Lipophilicity clogP Drug-likeness

Scientifically Sound Application Scenarios


SAR Expansion of VEGFR-2/EGFR Inhibitor Series

Investigators building on the N‑sulfonylpiperidine VEGFR‑2 inhibitor scaffold described by Fares et al. (2024) [REFS‑1] may require a 3,5‑dimethylpiperidine variant to probe the steric tolerance of the ATP‑binding pocket. The target compound provides this unique substitution pattern in a ready‑to‑screen form, avoiding the need for de‑novo synthesis of the sulfonyl piperidine intermediate.

Profiling Lipophilic Analogs for Membrane-Permeation Targets

The predicted elevated clogP of the 3,5‑dimethylpiperidine analog (≈ 2.9–3.3) [REFS‑3] makes it a suitable candidate for cell‑based assays where the unsubstituted or 4‑methyl analogs show insufficient passive permeability. Researchers investigating intracellular targets such as kinases, epigenetic readers, or mitochondrial proteins may prioritize this compound to achieve higher intracellular free fraction.

Negative Control Against 4-Methylpiperidine Analog Series

When a hit arises from a 4‑methylpiperidine‑bearing chemotype, the 3,5‑dimethyl analog can serve as a matched‑pair tool to assess steric contribution to potency and selectivity. Its predicted steric and lipophilicity divergence [REFS‑1][REFS‑3] may help distinguish specific binding interactions from non‑specific hydrophobic collapse, guiding medicinal chemistry optimization.

Building-Block Procurement for Custom Library Synthesis

The compound can be acquired as a building block for parallel library synthesis where the 3,5‑dimethylpiperidine sulfonamide motif is required as a fixed steric handle. Users are advised to plan for an additional purification step (e.g., preparative HPLC) given the typical 95% purity specification, to ensure library integrity and reliable SAR interpretation.

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